N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzene-1-sulfonamide
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Overview
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzene-1-sulfonamide is a synthetic compound that belongs to the class of tetrahydroquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzene-1-sulfonamide typically involves the following steps:
Formation of the Tetrahydroquinoline Core: The initial step involves the synthesis of the tetrahydroquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Benzoylation: The tetrahydroquinoline core is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced tetrahydroquinoline derivatives.
Substitution: Alkylated sulfonamide derivatives.
Scientific Research Applications
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzamide
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-cyanobenzamide
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(3-chlorophenyl)methanesulfonamide
Uniqueness
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzene-1-sulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Biological Activity
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzene-1-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique structural composition that includes a benzoyl group and a tetrahydroquinoline moiety, which are known to influence its interaction with biological targets. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
Mechanisms of Biological Activity
Research indicates that this compound interacts with specific molecular targets within biological systems. Its activity is largely attributed to the presence of the benzoyl and sulfonamide groups, which enable the compound to inhibit enzyme activities and interfere with cellular signaling pathways.
Enzyme Inhibition
The compound has been shown to exhibit significant inhibitory effects on various enzymes. For instance, studies have demonstrated its ability to inhibit carbonic anhydrase and other related enzymes involved in metabolic processes. This inhibition can lead to alterations in cellular pH regulation and metabolic pathways.
Antitumor Activity
Several studies have explored the antitumor potential of this compound. For example, in vitro assays have shown that it possesses cytotoxic effects against various cancer cell lines. The IC50 values for some derivatives of tetrahydroquinoline compounds have been reported to be lower than that of Doxorubicin, a standard chemotherapeutic agent:
This suggests that modifications in the structure can enhance the compound's efficacy against cancer cells.
Antimicrobial Activity
In addition to its antitumor properties, this compound exhibits antimicrobial activity. Studies indicate that it can effectively inhibit the growth of various bacterial strains. The mechanism behind this activity is believed to involve disruption of bacterial cell wall synthesis or interference with protein synthesis.
Case Studies
Case Study 1: Antitumor Efficacy
A study conducted on novel tetrahydroquinoline derivatives found that compounds similar to this compound exhibited significant antitumor activity against several cancer cell lines including A549 (lung cancer) and HeLa (cervical cancer). The results indicated that structural modifications could lead to enhanced potency compared to traditional chemotherapeutics .
Case Study 2: Enzyme Interaction
In another investigation focusing on enzyme inhibition, researchers utilized surface plasmon resonance techniques to assess the binding affinity of this compound with target enzymes. The findings revealed a strong interaction with carbonic anhydrase isoforms, suggesting potential therapeutic applications in conditions where enzyme modulation is beneficial .
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-17-7-5-11-21(15-17)29(27,28)24-20-12-13-22-19(16-20)10-6-14-25(22)23(26)18-8-3-2-4-9-18/h2-5,7-9,11-13,15-16,24H,6,10,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMCETTZVOKPFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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